Product packaging for Lonafarnib metabolite M2(Cat. No.:CAS No. 817202-00-9)

Lonafarnib metabolite M2

Cat. No.: B12788010
CAS No.: 817202-00-9
M. Wt: 636.8 g/mol
InChI Key: LFMHBVCTCNNODE-ZRSRXRGLSA-N
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Description

Lonafarnib metabolite M2 is a key biological intermediate of Lonafarnib, a farnesyltransferase inhibitor approved for the treatment of Hutchinson-Gilford Progeria Syndrome (HGPS) . As an active metabolite, M2 is a critical compound for in vitro research aimed at elucidating the complete pharmacokinetic and metabolic profile of the parent drug . Research into Farnesyltransferase inhibitors like Lonafarnib is primarily focused on their role in preventing the farnesylation of progerin, an abnormal protein that accumulates in progeroid syndromes . Studying metabolites such as M2 is essential for understanding drug efficacy, biotransformation pathways, and the overall mechanism of action . The chemical formula of this compound is C27H29Br2ClN4O2, with an average molecular weight of 636.81 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29Br2ClN4O2 B12788010 Lonafarnib metabolite M2 CAS No. 817202-00-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

817202-00-9

Molecular Formula

C27H29Br2ClN4O2

Molecular Weight

636.8 g/mol

IUPAC Name

4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]-3,4-dihydro-2H-pyridine-1-carboxamide

InChI

InChI=1S/C27H29Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h3,7,12-17,25H,1-2,4-6,8-11H2,(H2,31,36)/t16?,25-/m1/s1

InChI Key

LFMHBVCTCNNODE-ZRSRXRGLSA-N

Isomeric SMILES

C1CN(CCC1[C@@H]2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C=C5)C(=O)N

Canonical SMILES

C1CN(CCC1C2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C=C5)C(=O)N

Origin of Product

United States

Metabolic Formation and Biotransformation Pathways of Lonafarnib Metabolite M2

Parent Compound Biotransformation Overview

Lonafarnib (B1684561) undergoes extensive metabolism in the human body, primarily facilitated by oxidative reactions. Following administration, the parent compound is converted into various metabolites. nih.gov Studies have identified four primary oxidative metabolites, designated M1, M2, M3, and M4, in human liver microsomes. nih.gov The formation of these metabolites represents the principal biotransformation routes for Lonafarnib. drugbank.com

Enzymatic Mechanisms Governing Lonafarnib Metabolite M2 Formation

The enzymatic conversion of Lonafarnib to its metabolites is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.gov

Primary Cytochrome P450 Isoform Involvement (e.g., CYP3A4, CYP3A5)

The formation of this compound is primarily mediated by the CYP3A4 and CYP3A5 isoforms. nih.goveocco.com In vitro studies using recombinant human CYP enzymes have confirmed that both CYP3A4 and CYP3A5 are catalytically active in the formation of M2. nih.gov Further evidence supporting the crucial role of these isoforms includes the significant inhibition of M2 formation in the presence of ketoconazole (B1673606), a known CYP3A inhibitor. nih.gov Additionally, a CYP3A4/5-specific inhibitory monoclonal antibody reduced the formation of M2 by 75%. nih.gov

Molecular Mechanisms of Formation of this compound

The generation of metabolite M2 from Lonafarnib involves a sequence of specific chemical transformations.

Oxidative Transformations in the Pendant Piperidine (B6355638) Ring

The initial and rate-limiting step in the formation of M2 is the oxidation of Lonafarnib. drugbank.com This reaction specifically occurs on the pendant piperidine ring of the molecule. drugbank.com The process is a hydroxylation event, catalyzed by CYP3A4/5, which introduces a hydroxyl group to the piperidine structure.

Dehydration Reactions

Following the initial oxidation, the resulting hydroxylated intermediate is unstable. It spontaneously undergoes a dehydration reaction, which involves the loss of a water molecule. drugbank.com This dehydration step leads to the formation of the more stable metabolite M2, which is characterized by a change of -2H relative to the parent Lonafarnib compound. nih.govdrugbank.com

Data Tables

Table 1: Enzymatic Contribution to this compound Formation

Enzyme IsoformRole in M2 FormationSupporting Evidence
CYP3A4 PrimaryCatalytic activity in recombinant systems; High inhibition by ketoconazole and specific antibodies. nih.gov
CYP3A5 PrimaryCatalytic activity in recombinant systems; High inhibition by specific antibodies. nih.gov
Other CYPs Minor/NegligiblePartial metabolism of parent compound, but not a significant pathway for M2. drugbank.comspringermedizin.dedrugs.com

Table 2: Molecular Steps in the Formation of this compound

StepReaction TypeLocation on MoleculeResulting Change
1 Oxidation (Hydroxylation)Pendant Piperidine RingAddition of a hydroxyl group. drugbank.com
2 DehydrationHydroxylated IntermediateLoss of a water molecule (-2H). nih.govdrugbank.com

Metabolic Fate and Excretion Routes of Drug-Derived Radioactivity in Preclinical Models

The metabolic fate and excretion of Lonafarnib and its metabolites, including M2, have been extensively studied in preclinical animal models, primarily rats and cynomolgus monkeys, using radiolabeled [¹⁴C]-Lonafarnib. These studies provide quantitative insights into the disposition of the total drug-related material.

Following a single oral administration of [¹⁴C]-Lonafarnib to male Sprague-Dawley rats, the vast majority of the administered radioactivity was recovered within 168 hours post-dose. The primary route of excretion was fecal, accounting for a mean of 84.5% of the total administered radioactive dose. The renal pathway represented a minor route, with a mean of 7.5% of the dose recovered in urine.

A similar excretion profile was observed in male cynomolgus monkeys. After a single oral dose of [¹⁴C]-Lonafarnib, the recovery of total radioactivity was also high, with feces being the predominant route of elimination. On average, 87.8% of the radioactive dose was excreted in the feces, while only 3.4% was eliminated via the urine. The data clearly establish a pattern of extensive metabolism followed by primarily biliary/fecal excretion in both preclinical species.

Table 1: Mean Cumulative Excretion of Total Radioactivity (% of Administered Dose) Following a Single Oral Dose of [¹⁴C]-Lonafarnib in Preclinical Models
SpeciesRouteMean % of Administered Dose RecoveredTime Period (hours)
Rat (Sprague-Dawley)Feces84.5%168
Urine7.5%
Monkey (Cynomolgus)Feces87.8%168
Urine3.4%

Metabolite profiling in these preclinical species revealed the relative contribution of M2 to the total drug-related material in circulation and excreta. In both rat and monkey plasma, metabolite M2 was consistently detected but was considered a minor circulating metabolite relative to the unchanged parent drug, Lonafarnib.

Analysis of the excreta provided further detail on the metabolic fate of M2. In the feces of both rats and monkeys, the primary radioactive component was unchanged Lonafarnib, indicating that a significant portion of the drug is excreted without undergoing metabolism or that metabolites are converted back to the parent drug in the gastrointestinal tract. Metabolite M2 was also identified in the feces but constituted a minor fraction of the total radioactivity.

In contrast, the metabolic profile in urine was different. In both species, metabolite M2 was identified as one of the more prominent radioactive components. This finding suggests that while M2 is a minor metabolite in systemic circulation, it is preferentially cleared through the renal pathway compared to the parent drug.

Table 2: Qualitative Abundance of this compound in Preclinical Species
SpeciesMatrixRelative Abundance of Metabolite M2
Rat (Sprague-Dawley)PlasmaMinor
FecesMinor
UrineProminent
Monkey (Cynomolgus)PlasmaMinor
FecesMinor
UrineSignificant

Preclinical and in Vitro Investigation of Lonafarnib Metabolite M2 Activity

Assessment of Metabolite Activity in Isolated Systems

The initial characterization of a metabolite's activity often begins with its assessment in isolated, cell-free systems. This approach allows for a direct evaluation of the molecule's intrinsic properties without the complexities of cellular uptake, distribution, and further metabolism.

Comparative Analysis of Metabolite Versus Parent Compound Activity (Conceptual)

Studies have been conducted to screen both Lonafarnib (B1684561) and its metabolite M2 (HM21) for off-target activities against a panel of 51 molecular targets. nih.gov At most of these targets, both the parent compound and the metabolite demonstrated low activity, with IC50 or EC50 values greater than 10μM. nih.gov However, moderate activity was observed for both at a subset of receptors, allowing for a conceptual comparison.

Interactive Data Table: Comparative Off-Target Activity of Lonafarnib and Metabolite M2 (HM21)

CompoundMolecular TargetActivity TypeIC50 / EC50 (μM)
Lonafarnibβ1 AdrenoceptorsAntagonist1.2 - 2.1
LonafarnibCannabinoid 1 (CB1) ReceptorsAntagonist1.2 - 2.1
LonafarnibCannabinoid 2 (CB2) ReceptorsAntagonist1.2 - 2.1
Metabolite M2 (HM21) β1 Adrenoceptors Antagonist 3.5 - 4.5
Metabolite M2 (HM21) Cannabinoid 2 (CB2) Receptors Antagonist 3.5 - 4.5
Metabolite M2 (HM21) μ-1 Opioid Receptors Antagonist 3.5 - 4.5
Metabolite M2 (HM21) 5-HT1B Receptors Agonist ~2.2

Exploration of Putative Cellular and Molecular Targets

Based on the known pharmacology of the parent compound, it is possible to infer the likely cellular and molecular targets of its active metabolites.

Inferred Mechanisms Based on Parent Compound Pharmacology (e.g., Farnesyltransferase Inhibition)

Lonafarnib's primary mechanism of action is the potent and selective inhibition of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of a variety of cellular proteins, including those in the Ras superfamily. drugbank.comnih.gov This inhibition prevents the attachment of a farnesyl group to these proteins, which is necessary for their proper localization and function. nih.govclinicaltrials.gov Lonafarnib itself has a reported IC50 value for FTase of 1.9 nM. drugbank.comnih.gov

Interaction with Key Intracellular Signaling Pathways (Hypothetical)

The inhibition of farnesyltransferase by Lonafarnib has downstream effects on several key intracellular signaling pathways. Notably, Lonafarnib has been shown to inhibit the mTOR signaling pathway and can also impact the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. nih.gov Studies have also demonstrated that Lonafarnib can suppress ERK signaling, which is involved in processes such as osteoclastogenesis. nih.gov

As an active metabolite, M2 is hypothesized to interact with these same signaling cascades. Its contribution could be either synergistic or additive to the effects of the parent compound. The off-target receptor binding profile of M2 further suggests potential interactions with a broader range of signaling pathways. For example, its activity at adrenergic, cannabinoid, and opioid receptors could modulate cyclic AMP (cAMP) levels, calcium signaling, and other downstream effector systems in specific cell types.

In Vitro Model Systems for Metabolite Characterization

To precisely quantify the activity of metabolites like M2, specific in vitro model systems are employed. Cell-free enzymatic assays are particularly valuable for this purpose.

Cell-Free Enzymatic Assays

Cell-free enzymatic assays provide a controlled environment to directly measure the interaction between a compound and its target enzyme, free from the confounding variables of a cellular system. For characterizing the farnesyltransferase inhibitory activity of Lonafarnib and its metabolite M2, a typical assay would include the following components:

Purified Farnesyltransferase: Recombinant human farnesyltransferase enzyme.

Farnesyl Pyrophosphate (FPP): The isoprenoid donor substrate.

Acceptor Substrate: A peptide or protein containing the C-terminal "CAAX box" motif recognized by FTase (e.g., a peptide derived from K-Ras).

Detection System: A method to quantify the farnesylation of the acceptor substrate. This can be achieved through various techniques, such as scintillation proximity assays using radiolabeled FPP, fluorescence-based methods, or mass spectrometry.

In such an assay, the inhibitory potential of M2 would be determined by its ability to compete with the acceptor substrate for binding to the enzyme, thereby preventing the transfer of the farnesyl group from FPP. The concentration of M2 required to inhibit 50% of the enzymatic activity is defined as its IC50 value. Comparing this value to the IC50 of Lonafarnib in the same assay system would provide a direct and quantitative measure of their relative potencies as farnesyltransferase inhibitors.

Preclinical Pharmacokinetic Considerations for Lonafarnib Metabolite M2

Preclinical pharmacokinetic studies of lonafarnib indicate that it is extensively metabolized, primarily by hepatic means. europa.eu The metabolic pathways include oxidation and dehydrogenation, leading to the formation of numerous metabolites. europa.eufda.gov

Metabolite Presence and Proportion in Biological Matrices (e.g., plasma radioactivity profile)

Following oral administration of radiolabeled lonafarnib in healthy subjects, the parent drug and its metabolites were profiled in plasma. europa.eufda.gov Lonafarnib itself is the most abundant component, accounting for 50% to 57% of the total plasma radioactivity. europa.eu

Investigations have identified 21 distinct metabolites in plasma, urine, and feces. fda.gov Among these, two metabolites, HM17 (formed by oxidation) and HM21 (formed by dehydrogenation), are the most predominant circulating metabolites. fda.gov Together, these two metabolites account for approximately 29% to 30% of the plasma radioactivity. europa.eunih.govrxlist.com Metabolite HM21 is recognized as being pharmacologically active. europa.eunih.govfda.gov

The contribution of other individual metabolites, including M2, is less significant. No single uncharacterized metabolite was found to represent more than 5% of the administered dose. fda.gov The primary route of excretion for lonafarnib-related radioactivity is through the feces, with very little recovered in the urine. fda.govdrugbank.com

The table below summarizes the distribution of the major components found in plasma following lonafarnib administration.

Table 1: Relative Abundance of Lonafarnib and its Major Metabolites in Plasma

Component% of Plasma RadioactivityNotes
Lonafarnib 50% - 57%Parent Compound europa.eu
Metabolite HM17 ~15%Predominant Metabolite europa.eunih.gov
Metabolite HM21 ~14%Predominant and Pharmacologically Active Metabolite europa.eunih.govfda.gov
Other Metabolites (including M2) Not individually specified; collectively constitute the remaining percentage.No single uncharacterized metabolite represents >5% of the dose. fda.gov

Analytical Methodologies for Lonafarnib Metabolite M2 Detection and Quantification

Advanced Chromatographic Techniques

Chromatographic separation is a fundamental step in the bioanalytical process, enabling the isolation of the analyte of interest from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely utilized for this purpose.

HPLC is a robust and versatile technique for the separation and quantification of pharmaceutical compounds and their metabolites. While specific HPLC methods dedicated solely to Lonafarnib (B1684561) metabolite M2 are not extensively detailed in the public domain, the methodologies developed for the parent drug, Lonafarnib, provide a strong foundation for the analysis of its metabolites.

A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for Lonafarnib, which is essential for separating the drug from its degradation products and potentially its metabolites zenodo.org. Such methods typically utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often with a gradient elution to achieve optimal separation. Detection is commonly performed using a UV detector, as aromatic moieties within the Lonafarnib structure allow for UV absorbance nih.gov.

Key parameters for a typical HPLC method applicable to the analysis of Lonafarnib and its metabolites are summarized in the table below.

ParameterTypical Conditions
Stationary Phase C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Orthophosphoric acid buffer (pH 2)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 228 nm)
Injection Volume 10-20 µL
Run Time Approximately 7-15 minutes

This table presents a generalized representation of HPLC conditions that could be adapted for the analysis of Lonafarnib metabolite M2, based on methods for the parent compound.

UPLC systems represent a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically <2 µm) and instrumentation capable of handling higher backpressures. For the analysis of drug metabolites, which are often present at low concentrations, the enhanced sensitivity of UPLC is particularly advantageous.

UPLC is frequently coupled with mass spectrometry (MS) for the analysis of drugs and their metabolites, a combination known as UPLC-MS/MS frontiersin.org. This hyphenated technique provides both the high-resolution separation of UPLC and the sensitive and selective detection of MS. In the context of this compound, a UPLC-MS/MS method would be the preferred approach for quantitative bioanalysis in complex matrices like plasma.

A representative UPLC method for a small molecule drug and its metabolites would involve the following:

ParameterIllustrative Conditions
Stationary Phase Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in water, B: Acetonitrile with 0.1% formic acid
Elution Mode Gradient elution
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
Run Time Typically under 5 minutes

This table provides an example of UPLC conditions that are commonly used for the analysis of drug metabolites and could be optimized for this compound.

Mass Spectrometric Approaches for Metabolite Characterization

Mass spectrometry is an indispensable tool for the structural characterization and sensitive detection of drug metabolites. When coupled with liquid chromatography, it provides a powerful platform for identifying and quantifying metabolites in complex biological samples.

LC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity pnrjournal.com. This technique involves the separation of the analyte by LC, followed by ionization and detection by a tandem mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interference from other components in the sample matrix.

For the quantitative analysis of Lonafarnib in human plasma, a sensitive LC-MS/MS method has been developed nih.gov. This method involves protein precipitation for sample preparation, followed by chromatographic separation and detection using an API365 triple quadrupole mass spectrometer in the positive ion mode nih.gov. A similar approach would be applicable for the quantification of this compound.

Key aspects of an LC-MS/MS method for this compound would include:

Sample Preparation: Protein precipitation with acetonitrile is a common and effective method for extracting Lonafarnib and its metabolites from plasma nih.gov.

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for compounds like Lonafarnib.

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be identified and optimized to ensure selective and sensitive detection.

HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, which are invaluable for the structural elucidation of unknown metabolites bohrium.com. The high mass accuracy allows for the determination of the elemental composition of a metabolite, providing crucial clues about its structure.

In the study of Lonafarnib metabolism, LC-QTOF-MS has been instrumental in identifying and characterizing unstable metabolites nih.gov. This technique, combined with stable isotope incorporation and MS/MS fragmentation studies, allows for the definitive characterization of metabolite structures nih.gov. For this compound, HRMS would be employed to:

Determine Accurate Mass: Obtain a high-resolution mass measurement of the metabolite to propose its elemental composition.

Perform Fragmentation Analysis: Analyze the fragmentation pattern of the metabolite in MS/MS mode to identify the site of metabolic modification on the parent drug structure.

Differentiate Isomers: In some cases, HRMS can help distinguish between isomeric metabolites based on subtle differences in their fragmentation patterns.

The characterization of Lonafarnib metabolites has revealed the formation of hydroxylated and dehydrogenated species nih.gov. HRMS plays a pivotal role in confirming these biotransformations.

Development and Validation of Bioanalytical Methods for this compound in Research Samples

The development and validation of a robust bioanalytical method are prerequisites for the reliable quantification of drug metabolites in biological samples to support pharmacokinetic and other research studies iajps.comjetir.org. The validation process ensures that the analytical method is accurate, precise, selective, and reliable for its intended purpose. The validation is typically performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) iajps.com.

While a specific, publicly available validated method for this compound is not detailed, the principles of bioanalytical method validation would be rigorously applied. A full validation would encompass the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, other metabolites, and endogenous matrix components pnrjournal.com.

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision) are assessed at multiple concentration levels jetir.org.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte is established. The curve should be linear over a defined concentration range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage) iajps.com.

A summary of typical acceptance criteria for the validation of a bioanalytical method is provided in the table below.

Validation ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity (r²) The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
Recovery Should be consistent, precise, and reproducible.
Stability Analyte concentration should be within ±15% of the nominal concentration under the tested conditions.

This table outlines the general acceptance criteria for bioanalytical method validation as per regulatory guidelines.

Method Sensitivity, Selectivity, and Robustness

A validated bioanalytical method for a drug metabolite must demonstrate adequate sensitivity, selectivity, and robustness to ensure the reliability of the data generated in preclinical and clinical studies.

Method Sensitivity: The sensitivity of an LC-MS/MS method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For metabolites, the LLOQ needs to be sufficiently low to characterize their formation and elimination phases, especially if the metabolite is present at low concentrations relative to the parent drug. While the specific LLOQ for this compound has not been publicly disclosed, typical LC-MS/MS methods for drug metabolites can achieve LLOQs in the low ng/mL to pg/mL range.

Method Selectivity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. For this compound, the method must be able to distinguish it from the parent drug (Lonafarnib), other metabolites, and endogenous components of the biological matrix (e.g., plasma, urine). This is typically achieved through a combination of chromatographic separation and the use of specific precursor-to-product ion transitions in the mass spectrometer (Multiple Reaction Monitoring or MRM). The validation process would involve analyzing blank matrix samples from multiple sources to ensure the absence of interfering peaks at the retention time of the analyte.

Method Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can include variations in chromatographic conditions (e.g., column temperature, mobile phase composition) and sample processing. Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage) is a critical aspect of robustness.

The following table provides a representative summary of the validation parameters for a typical LC-MS/MS method for a drug metabolite, which would be applicable to this compound.

Validation ParameterTypical Acceptance CriteriaRepresentative Finding for a Metabolite Assay
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.5%
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-4.7% to 7.3%
Matrix Effect CV of matrix factor ≤ 15%Consistent and reproducible across different lots of matrix
Recovery Consistent and reproducible> 85%
Stability (Freeze-Thaw, Short-Term, Long-Term) Analyte concentration within ±15% of nominal concentrationStable for at least 3 freeze-thaw cycles and for 6 months at -80°C

Note: The data in this table are representative of a typical validated LC-MS/MS method for a drug metabolite and are for illustrative purposes, as specific data for this compound are not publicly available.

Application in Preclinical Pharmacokinetic Studies

Validated analytical methods are essential for the conduct of preclinical pharmacokinetic (PK) studies. These studies are typically performed in animal models (e.g., rats, dogs) to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate and its metabolites.

In a preclinical PK study for Lonafarnib, a validated LC-MS/MS method would be used to measure the concentrations of Lonafarnib and its metabolites, including M2, in plasma samples collected at various time points after drug administration. This data allows for the determination of key PK parameters for the metabolite, such as:

Cmax: Maximum observed concentration.

Tmax: Time to reach Cmax.

AUC (Area Under the Curve): A measure of total drug exposure over time.

t½ (Half-life): The time it takes for the concentration of the metabolite to decrease by half.

The table below illustrates the type of pharmacokinetic data that would be generated for this compound in a hypothetical preclinical study in rats.

Pharmacokinetic ParameterUnitValue (Mean ± SD)
Cmax ng/mL150 ± 35
Tmax h4.0 ± 1.5
AUC (0-t) ng·h/mL1200 ± 250
AUC (0-inf) ng·h/mL1350 ± 280
h8.5 ± 2.1

Note: The data in this table are hypothetical and for illustrative purposes to represent the expected outcomes of a preclinical pharmacokinetic study for a drug metabolite. Specific preclinical pharmacokinetic data for this compound are not publicly available.

Future Research Directions and Unanswered Questions for Lonafarnib Metabolite M2

Comprehensive Elucidation of Full Metabolic Pathway and Enzyme Kinetics

The biotransformation of Lonafarnib (B1684561) is complex, involving multiple cytochrome P450 (CYP) enzymes. In vitro studies have shown that Lonafarnib is metabolized primarily by CYP3A4/5, with minor contributions from CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1. drugbank.comnih.govdrugs.com This process leads to the formation of several metabolites, with two—HM17 and the active metabolite HM21—being the most prevalent detected in plasma, accounting for 15% and 14% of plasma radioactivity, respectively, in human mass balance studies. drugbank.comnih.govspringermedizin.de

Metabolite M2 has been identified as a dehydrogenated form of the parent drug, with a chemical formula of C27H29Br2ClN4O2, differing from Lonafarnib (C27H31Br2ClN4O2) by the loss of two hydrogen atoms. drugbank.com It is likely the same as an unstable dehydrogenated metabolite, previously designated "Metabolite C," which was identified in vitro following incubation of Lonafarnib with human CYP3A4. nih.gov

A significant unanswered question is the precise enzymatic pathway leading to M2 formation in vivo and its subsequent metabolic fate. While CYP3A4 is implicated in its in vitro generation nih.gov, the specific contributions of this and other enzymes in a physiological setting are unknown. Future research must focus on detailed reaction phenotyping studies to identify all contributing enzymes. Furthermore, the kinetics of these transformations are completely undefined. Elucidating the enzyme kinetics, specifically the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) for the formation of M2, is essential for predicting its formation rate at different Lonafarnib concentrations and understanding potential drug-drug interactions.

MetaboliteIdentityPlasma Prevalence (% of Radioactivity)Known Activity
HM17 Not specified in detail~15% drugbank.comspringermedizin.deInactive drugs.com
HM21 Not specified in detail~14% drugbank.comspringermedizin.deActive springermedizin.defda.gov
M2 Dehydrogenated Lonafarnib drugbank.comNot reported in vivoUnknown

Detailed Preclinical Pharmacodynamics and Pharmacokinetics of Lonafarnib Metabolite M2

Absolute Bioavailability and Tissue Distribution Studies in Animal Models

The absolute bioavailability of the parent drug, Lonafarnib, has not been determined in humans nih.gov; consequently, no such information exists for any of its metabolites, including M2. A critical future research direction is to conduct comprehensive preclinical PK studies in relevant animal models. This would involve the chemical synthesis and purification of M2 to serve as a reference standard, followed by its administration to determine its fundamental PK parameters.

Key unanswered questions include:

Is M2 orally bioavailable?

What is its plasma half-life, clearance, and volume of distribution?

How extensively does it distribute into tissues?

Tissue distribution studies are particularly crucial. Investigating the penetration of M2 into target tissues relevant to Lonafarnib's therapeutic action, as well as into organs associated with potential toxicity (e.g., liver, kidney), is necessary to understand its potential local effects.

Time-Dependent Concentration-Activity Relationships in Preclinical Systems

There is currently no information regarding the pharmacological activity of this compound. It is unknown whether M2 retains any inhibitory activity against farnesyltransferase, interacts with other targets, or is pharmacologically inert.

Future research must first involve in vitro screening of M2 to determine if it has any biological activity. Should M2 prove to be active, subsequent studies will be required to establish a concentration-activity relationship. These preclinical investigations would aim to define the potency (e.g., IC_50 or EC_50) of M2 and characterize the time course of its effects in relevant cellular or biochemical assays. Understanding this relationship is fundamental to determining whether the systemic exposure to M2 in preclinical models and, ultimately, in humans is sufficient to elicit a pharmacological response.

Investigation of this compound's Independent Contributions to Therapeutic Effects in Disease Models

While Lonafarnib's therapeutic benefit is attributed to the inhibition of farnesyltransferase by the parent drug and its active metabolite HM21, the contribution of other metabolites like M2 is completely uncharacterized. fda.gov It is unknown if M2 contributes to the efficacy of Lonafarnib, has an antagonistic effect, or is simply an inactive byproduct.

A crucial avenue for future investigation is the direct assessment of M2 in relevant preclinical disease models. For example, its effects could be studied in cell lines derived from patients with HGPS or in animal models of the disease. Such studies would aim to answer whether M2 can independently replicate the therapeutic effects of Lonafarnib, such as reducing the accumulation of progerin. wikipedia.org Conversely, it is equally important to determine if M2 could potentially interfere with the action of the parent drug.

Exploration of Potential Off-Target Interactions of this compound in Preclinical Settings

Understanding the potential for off-target interactions is a cornerstone of preclinical safety assessment. While Lonafarnib and its active metabolite HM21 have undergone screening for off-target activities, no such data exists for metabolite M2. This represents a significant gap in the preclinical safety profile.

Development of Novel Research Tools and Advanced In Vitro/In Vivo Models for Metabolite-Specific Study

A major barrier to studying this compound is the lack of specific research tools. Early research highlighted the chemical instability of the dehydrogenated metabolite (likely M2), which complicates its isolation and characterization. nih.gov

Therefore, a foundational area for future research is the development of the following:

Stable Analytical Standards: A robust chemical synthesis route is needed to produce pure, stable M2 for use as a reference standard in analytical and biological assays.

Sensitive Bioanalytical Methods: The development and validation of a specific and highly sensitive assay, likely using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required to accurately quantify M2 in various biological matrices (plasma, urine, tissue homogenates).

Advanced In Vitro/In Vivo Models: More sophisticated in vitro systems, such as 3D liver spheroids or organ-on-a-chip models, could provide a more physiologically relevant environment to study the formation and effects of M2 compared to traditional subcellular fractions or cell lines. scispace.comnih.gov These models can better recapitulate the complex interplay of various enzymes and transporters involved in drug metabolism.

Integration of "Omics" Technologies (e.g., Metabolomics, Proteomics) to Understand M2's Biological Impact

The comprehensive biological and pharmacological profile of this compound remains largely uncharted territory. While its formation via Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5, has been established, its subsequent interaction with and influence on cellular systems are yet to be elucidated nih.gov. The application of advanced "omics" technologies, namely metabolomics and proteomics, presents a powerful and unbiased approach to unravel the functional consequences of M2 formation and activity. Such studies are pivotal in determining whether M2 is an active metabolite with its own pharmacological signature, a benign byproduct, or a contributor to off-target effects.

Future research efforts should be directed towards a multi-omics approach to systematically characterize the biological impact of this compound. This would involve treating relevant biological systems (e.g., cell lines or animal models) with purified M2 and analyzing the resultant changes in the metabolome and proteome.

Metabolomics Approaches to Profile M2's Cellular Impact

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, can provide a functional readout of the physiological state of a biological system. An untargeted metabolomics workflow could be employed to identify biochemical pathways perturbed by M2. This would typically involve the following key steps:

Sample Preparation and Data Acquisition: Isolation of metabolites from control and M2-treated biological samples, followed by analysis using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

Data Processing and Statistical Analysis: Computational tools would be used for peak alignment, normalization, and statistical analysis to identify metabolites that are significantly altered in abundance upon M2 treatment.

Metabolite Identification and Pathway Analysis: The differentially expressed metabolites would be identified by comparing their spectral data to reference databases. Subsequent pathway analysis would reveal the metabolic pathways most affected by M2.

A hypothetical metabolomics study could yield data indicating the specific cellular pathways affected by this compound.

Hypothetical Metabolomics Data Table:

MetabolitePathwayFold Change (M2-treated vs. Control)P-value
CitrateTCA Cycle-2.50.001
SuccinateTCA Cycle-2.10.003
Glutathione (GSH)Oxidative Stress-3.2<0.001
HypoxanthinePurine Metabolism+1.80.015
Sphingosine-1-phosphateLipid Signaling+2.70.008

The insights from such a study would be crucial in forming hypotheses about M2's mechanism of action, such as potential mitochondrial dysfunction (indicated by altered TCA cycle metabolites) or induction of oxidative stress.

Proteomics Strategies for Unveiling M2's Molecular Targets

Proteomics allows for the global analysis of protein expression and post-translational modifications, providing a direct link between cellular signaling and function. A quantitative proteomics approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, could be utilized to compare the proteomes of M2-treated and control systems. This would enable the identification of proteins whose expression levels are significantly altered by the metabolite.

Furthermore, chemoproteomics techniques could be employed to identify the direct protein targets of M2. This might involve synthesizing a chemically tagged version of M2 that can be used as a probe to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.

Hypothetical Proteomics Data Table:

ProteinCellular FunctionFold Change (M2-treated vs. Control)P-value
HMOX1Oxidative Stress Response+4.1<0.001
KEAP1Oxidative Stress Response-1.90.005
Caspase-3Apoptosis+2.5 (activated form)0.002
Beclin-1Autophagy+1.70.021
Cyclin D1Cell Cycle Regulation-2.20.009

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and quantifying Lonafarnib metabolite M2 in biological samples?

  • Methodological Answer : Metabolite identification and quantification require a combination of liquid chromatography-mass spectrometry (LC-MS) platforms and standardized workflows. Data processing should incorporate biological replication, quality control (QC) samples, and statistical hypothesis testing to ensure reproducibility across different MS approaches (e.g., direct injection vs. LC-coupled) . Tools like MBROLE2 can automate chemical identifier conversion and integrate functional annotations from multiple databases (e.g., KEGG, HMDB, ChEBI) to streamline pathway analysis . For quantification, stable isotope-labeled internal standards and validated LC-MS/MS protocols are critical to minimize matrix effects and ensure accuracy .

Q. How can functional annotation databases like MBROLE2 assist in elucidating the biological pathways of metabolite M2?

  • Methodological Answer : MBROLE2 consolidates data from 14+ resources (e.g., LIPID MAPS, DrugBank, UniPathway) to provide multi-dimensional annotations, including metabolic pathways, enzyme interactions, and physiological localization. Researchers can input metabolite identifiers (e.g., HMDB ID, CAS number) to map M2’s role in farnesylation-dependent processes or autophagy regulation. The platform’s automated identifier conversion ensures cross-database consistency, enabling hypothesis generation for in vitro validation .

Q. What in vitro models are suitable for studying the pharmacodynamic effects of metabolite M2?

  • Methodological Answer : Human umbilical vein endothelial cells (HUVECs) are validated for studying farnesyltransferase inhibition (FTI) effects, as demonstrated in assays measuring MAPRE1-FTβ interaction disruption via GST pull-down . Cancer cell lines (e.g., UMSCC series) can assess M2’s antitumor activity using proliferation assays (e.g., SRB or CCK-8) and Western blotting for downstream targets like HDJ-2 chaperone prenylation . Co-culture systems with hepatocytes may further elucidate CYP3A4-mediated metabolic interactions .

Advanced Research Questions

Q. How does the pharmacokinetic profile of metabolite M2 influence dosing strategies in clinical trials?

  • Methodological Answer : M2 (identified as HM21 in some studies) is pharmacologically active, with a half-life of 4–6 hours and CYP3A4-dependent metabolism. Dosing must account for autoinduction or inhibition by co-administered drugs (e.g., CYP3A4 inhibitors increase M2 exposure by >50%) . Population pharmacokinetic (PopPK) modeling, incorporating covariates like body surface area (BSA) and CYP genotype, can optimize dosing in pediatric populations (e.g., HGPS trials). Steady-state concentrations should be monitored to avoid subtherapeutic levels during dose escalation .

Q. What are the implications of CYP-mediated metabolism on metabolite M2’s drug-drug interactions?

  • Methodological Answer : M2’s formation is primarily mediated by CYP3A4, with minor contributions from CYP2C9 and CYP1A2. Co-administration with strong CYP3A4 inducers (e.g., rifampicin) reduces M2 exposure by >50%, necessitating dose adjustments. Conversely, inhibitors (e.g., ketoconazole) increase toxicity risks (e.g., hepatotoxicity) . In vitro hepatic microsomal assays and PBPK modeling can predict interaction magnitudes. Clinically, therapeutic drug monitoring (TDM) is advised when combining M2 with narrow-therapeutic-index drugs metabolized by CYP2C9 or P-glycoprotein .

Q. How can researchers assess the synergistic potential of metabolite M2 with other anticancer agents?

  • Methodological Answer : The Chou-Talalay combination index (CI) method is gold-standard for synergy analysis. Dose-response curves for M2 and partner drugs (e.g., doxorubicin) are generated using cell viability assays (CCK-8), with CI <1 indicating synergy. For example, M2 combined with sorafenib showed CI values of 0.6–0.8 in hepatocellular carcinoma models, suggesting enhanced apoptosis via dual FTI and kinase inhibition . In vivo validation should use orthotopic xenografts with PK/PD correlations to account for metabolic clearance differences .

Q. What challenges exist in correlating metabolite M2 plasma concentrations with FPTase inhibition efficacy?

  • Methodological Answer : Despite M2’s in vitro FTI activity (IC₅₀ ~1.9 nM), clinical studies reported discordance between plasma levels and FPTase inhibition. For instance, in Phase I trials, Lonafarnib 75 mg BID failed to suppress HDJ-2 prenylation in tumors, suggesting poor tissue penetration or compensatory geranylgeranylation . Solutions include:

  • Tissue microdialysis to measure intratumoral M2 levels.
  • Biomarker-driven trials using phospho-ERK or Ras prenylation as PD endpoints.
  • Co-administration with geranylgeranyltransferase inhibitors to block resistance mechanisms .

Contradictions and Open Questions

  • Evidence Gap : While identifies HM21 as an active metabolite, refers to “lonafarnib M” without structural clarity. Confirmatory studies using high-resolution MS/MS and NMR are needed to resolve nomenclature discrepancies.
  • Clinical Relevance : M2’s contribution to Lonafarnib’s efficacy in HGPS vs. cancer remains unclear. Comparative metabolomics in patient cohorts may clarify context-dependent activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.